molecular formula C14H21N B6344139 Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine CAS No. 184785-20-4

Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine

Cat. No.: B6344139
CAS No.: 184785-20-4
M. Wt: 203.32 g/mol
InChI Key: VIOSYLFGHLESPD-ACCUITESSA-N
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Description

Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine is a high-purity chemical compound offered for research and development purposes. This amine derivative, characterized by its specific stereochemistry (2E) and phenylpropenyl structure, is intended for use in laboratory settings only. Main Applications & Research Value: The specific research applications, mechanism of action, and primary value of this compound could not be definitively established. Researchers are typically interested in such compounds for various fields, including: • Organic Synthesis: It may serve as a valuable building block or intermediate in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals. • Medicinal Chemistry: The compound could be investigated for its potential biological activity or as a precursor in drug discovery programs. • Chemical Biology: It might be used as a probe to study enzyme function or other biological pathways. Handling & Safety: This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for detailed handling, hazard, and storage information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-butyl-2-methyl-3-phenylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-3-4-10-15-12-13(2)11-14-8-6-5-7-9-14/h5-9,11,15H,3-4,10,12H2,1-2H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOSYLFGHLESPD-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(=CC1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC/C(=C/C1=CC=CC=C1)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Butyl 2e 2 Methyl 3 Phenylprop 2 En 1 Yl Amine

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine, two primary disconnections are logical.

The most evident disconnection is at the C-N bond of the secondary amine. This suggests two potential synthetic routes based on which precursor acts as the nucleophile.

Disconnection A: This pathway identifies n-butylamine and an electrophilic (2E)-2-methyl-3-phenylprop-2-en-1-yl moiety (e.g., an allylic halide or alcohol) as the key precursors.

Disconnection B: This route involves a nucleophilic (2E)-2-methyl-3-phenylprop-2-en-1-amine and an electrophilic butyl group (e.g., butyl halide).

A second key disconnection targets the (2E)-allylic fragment itself, specifically the carbon-carbon double bond. This allows for the construction of the substituted cinnamyl system from simpler olefinic precursors via reactions like olefin metathesis. This disconnection points to precursors such as a styrene (B11656) derivative and a 2-methylpropene equivalent.

Based on this analysis, the key precursors for the synthesis are:

n-Butylamine

(2E)-2-methyl-3-phenylprop-2-en-1-al (or the corresponding alcohol or halide)

Styrene derivatives

Isobutylene or related C4 building blocks

N-Alkylation Strategies in the Synthesis of Secondary Amines

The formation of the secondary amine is a critical step. Several N-alkylation strategies can be employed, each with distinct advantages and challenges.

Direct alkylation involves the reaction of a primary amine, such as n-butylamine, with an alkyl halide, like (2E)-2-methyl-3-phenylprop-2-en-1-yl chloride. However, this method is often plagued by a lack of selectivity. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of a tertiary amine as a significant byproduct.

To mitigate this, specific reagents and conditions can be employed to favor mono-N-alkylation.

Table 1: Conditions and Challenges in Direct Alkylation of Primary Amines

FactorDescriptionChallengesMitigation Strategies
Nucleophilicity The secondary amine product is often more nucleophilic than the primary amine reactant.Over-alkylation leading to tertiary amines and quaternary ammonium (B1175870) salts.Use of a large excess of the primary amine, controlled addition of the alkylating agent, specific solvent and temperature conditions.
Base A base is required to neutralize the hydrogen halide formed during the reaction.The base can compete as a nucleophile or cause elimination side reactions with the allylic halide.Use of non-nucleophilic bases like potassium carbonate or hindered amines.
Leaving Group The nature of the leaving group on the electrophile (e.g., Cl, Br, I, OTs) affects reactivity.Highly reactive leaving groups (e.g., iodide) can increase the rate of over-alkylation.Choosing a leaving group that balances reactivity and selectivity.

Reductive amination is a highly effective and widely used method for synthesizing secondary amines, as it generally avoids the issue of over-alkylation. This two-step, often one-pot, process involves the initial reaction of a primary amine (n-butylamine) with a carbonyl compound—in this case, (2E)-2-methyl-3-phenylprop-2-en-1-al—to form an intermediate imine. The imine is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be used for this transformation, with milder hydrides being particularly suitable as they can selectively reduce the imine in the presence of the starting aldehyde.

Table 2: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaKey Features
Sodium CyanoborohydrideNaBH₃CNEffective at neutral or weakly acidic pH; selectively reduces imines over carbonyls.
Sodium TriacetoxyborohydrideNaBH(OAc)₃A mild and effective reagent, often used for a wide range of substrates; does not require strict pH control.
Catalytic HydrogenationH₂/Catalyst (Pd, Pt, Ni)An environmentally friendly method using hydrogen gas. Can sometimes lead to the reduction of other functional groups, such as the C=C double bond in the allylic system if not carefully controlled.

Modern synthetic chemistry has seen the development of powerful transition-metal-catalyzed methods for C-N bond formation. These reactions, such as the Buchwald-Hartwig amination, typically couple an amine with an aryl or vinyl halide/triflate. For the synthesis of an allylic amine like the target compound, palladium-catalyzed allylic amination (Tsuji-Trost reaction) is a relevant approach. This would involve the reaction of n-butylamine with an allylic substrate, such as (2E)-2-methyl-3-phenylprop-2-en-1-yl acetate (B1210297) or carbonate, in the presence of a palladium catalyst.

Additionally, reductive amination can be achieved using metal-based heterogeneous catalysts, which offer advantages in terms of reusability and simplified product purification.

Stereoselective Synthesis of the (2E)-Allylic Moiety

Controlling the geometry of the double bond to favor the (2E) isomer is crucial. While some synthetic routes may start with a precursor that already contains the desired stereochemistry, methods are available to construct this moiety selectively.

Olefin cross-metathesis is a powerful reaction that forms new carbon-carbon double bonds by rearranging the substituents of two starting olefins, catalyzed by transition metal complexes, typically those based on ruthenium (e.g., Grubbs catalysts).

To construct the (2E)-2-methyl-3-phenylprop-2-en-1-yl backbone, a cross-metathesis reaction could be envisioned between a styrene derivative and a suitably functionalized 2-methylpropene derivative. The reaction is driven forward by the release of a volatile olefin byproduct, such as ethylene. The stereochemical outcome of metathesis reactions is thermodynamically controlled, often favoring the more stable E-isomer, which aligns with the desired product configuration.

Table 3: Common Catalysts for Olefin Cross-Metathesis

Catalyst NameGenerationKey Features
Grubbs Catalyst, 1st Generation FirstGood activity for a range of olefins, particularly for ring-closing metathesis.
Grubbs Catalyst, 2nd Generation SecondHigher activity and broader substrate scope, more tolerant of functional groups compared to the 1st generation.
Hoveyda-Grubbs Catalysts SecondFeature a chelating isopropoxystyrene ligand, offering increased stability and allowing for catalyst recovery and reuse.

Asymmetric Hydrogenation in Chiral Amine Synthesis

Asymmetric hydrogenation is a powerful method for producing enantiomerically pure compounds by adding hydrogen across a double bond with the help of a chiral catalyst. acs.orgacs.org This technique is one of the most efficient and atom-economical strategies for creating chiral centers. acs.orgnih.gov Although this compound is an achiral molecule, asymmetric hydrogenation would be a key step in synthesizing its chiral saturated analogue, Butyl(2-methyl-3-phenylpropyl)amine, from a prochiral precursor.

The direct asymmetric hydrogenation of unprotected allylamines has been challenging due to side reactions like hydrogenolysis of the C–N bond. nih.gov A novel approach utilizes carbon dioxide as a temporary, in situ protecting group, which reversibly forms a carbamate (B1207046) with the amine. This strategy suppresses unwanted side reactions and allows for the efficient hydrogenation of the C=C double bond. nih.gov For the hydrogenation of prochiral allylamines like 2-arylprop-2-en-1-amines, transition metal catalysts based on rhodium, ruthenium, and iridium, paired with chiral phosphine (B1218219) ligands, are commonly employed. nih.govdicp.ac.cn The choice of catalyst and reaction conditions can lead to high conversions and significant enantiomeric excess (ee). nih.gov For instance, studies on 2-phenylprop-2-en-1-amine (B1251587) have shown that catalyst selection and the use of CO2 can dramatically improve both yield and enantioselectivity. nih.gov

Stereochemical Control via Chiral Auxiliaries and Organocatalysis

Stereochemical control is fundamental in modern organic synthesis, and both chiral auxiliaries and organocatalysis offer robust strategies for achieving high levels of stereoselectivity in the synthesis of chiral amines.

Chiral Auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com In the context of synthesizing a chiral amine, a chiral auxiliary, such as an oxazolidinone or a derivative of pseudoephedrine, could be attached to a precursor molecule. This would enable a diastereoselective reaction, for example, the alkylation of an enolate or the addition to an imine, where the steric bulk of the auxiliary directs the incoming reagent to one face of the molecule. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched amine. wikipedia.org

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. capes.gov.br This field has grown into a major pillar of asymmetric synthesis, complementing metal-based catalysts and biocatalysts. rsc.org For chiral amine synthesis, primary and secondary amines derived from natural amino acids (like proline) or Cinchona alkaloids are powerful organocatalysts. capes.gov.brrsc.org They typically operate by forming transient chiral intermediates, such as enamines or iminium ions, with the substrate. rsc.org This activation allows for highly enantioselective bond-forming reactions. For instance, the asymmetric allylation of imines, catalyzed by a chiral Brønsted acid or a primary amine, is a key method for producing chiral homoallylic amines. nih.govbeilstein-journals.org

Optimization of Reaction Conditions and Yield Enhancement

The efficient synthesis of this compound, likely proceeding through pathways such as the N-alkylation of butylamine (B146782) with an appropriate allylic halide or alcohol, or the reductive amination of (2E)-2-methyl-3-phenylpropenal with butylamine, is highly dependent on the optimization of reaction conditions.

The choice of solvent can significantly impact reaction rates, yields, and even selectivity. In allylic amination reactions, solvent polarity plays a crucial role. For Tsuji-Trost type reactions, a range of solvents from aprotic nonpolar (like THF) to polar (like DMF) have been shown to be effective, indicating the robustness of the method to solvent polarity. nih.gov In other cases, polar solvents like ethanol (B145695) are essential for achieving high yields in iridium-catalyzed allylic aminations. organic-chemistry.org The use of deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and lactic acid, has emerged as a green alternative, promoting the alkylation of amines with allylic alcohols at room temperature without the need for metal catalysts. rsc.orgrsc.org

Solvent SystemReaction TypeTypical ImpactReference
Ethanol (EtOH)Ir-catalyzed Allylic AminationEssential for high product yield. organic-chemistry.org
THF, Dioxane, DMFPd-catalyzed Tsuji-Trost ReactionReaction is tolerant to a range of polarities; yields are comparable. nih.gov
Water (with nanomicelles)Ni-catalyzed Allylic AminationEnables reaction under mild, green conditions. rsc.org
Deep Eutectic Solvents (DES)Metal-free Allylic AlkylationPromotes reaction at room temperature; green alternative. rsc.org

Temperature is a critical parameter for controlling reaction kinetics. For many allylic alkylations of amines, elevated temperatures (e.g., 80-100 °C) are required to achieve reasonable reaction rates. chemrxiv.org However, milder conditions, even room temperature, can be achieved with highly active catalyst systems or alternative promoters like deep eutectic solvents. rsc.org The ability to adjust the temperature can also be used to control selectivity or reactant stability. nih.gov

Pressure is most relevant in reactions involving gases, such as hydrogenation. In asymmetric hydrogenation, hydrogen pressure is a key variable that is screened to optimize reaction efficiency and selectivity. nih.gov High hydrostatic pressure is also an emerging green chemistry tool that can activate chemical reactions by influencing the activation volume, though its application is less common than pressurized gas reactions.

The synthesis of allylic amines often relies on transition-metal catalysis, with palladium, iridium, nickel, and molybdenum being commonly used. acs.orgorganic-chemistry.orgrsc.org Catalyst design, particularly the choice of ligand, is crucial for controlling reactivity and selectivity (regio-, stereo-, and chemo-). For instance, palladium catalysts combined with bidentate phosphine ligands are effective for intermolecular oxidative amination of olefins. organic-chemistry.org The development of catalysts that are tolerant to basic amine substrates is a significant challenge, as amines can coordinate to the metal center and inhibit catalysis. incatt.nl

Catalyst loading is another important factor, balancing reaction efficiency with cost and sustainability. Modern catalytic systems aim for very low catalyst loadings while maintaining high turnover numbers (TON) and turnover frequencies (TOF). For example, some Pd-catalyzed allylic aminations can proceed effectively at very low catalyst loadings under aerobic conditions. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthesis Routes

Applying green chemistry principles to the synthesis of amines is a major goal in modern organic chemistry. rsc.org This involves maximizing atom economy, using safer solvents, reducing energy consumption, and employing renewable feedstocks. acs.org

Several sustainable strategies are applicable to the synthesis of secondary allylic amines:

Use of Greener Solvents: Water is the ultimate green solvent. Nickel-catalyzed allylic aminations have been successfully performed in water using nanomicelle technology, which also allows for catalyst recycling. rsc.org Ethanol, which can be derived from biomass, is another green solvent option that has proven effective in molybdenum-catalyzed allylic aminations. acs.orgresearchgate.net

Hydrogen Borrowing Catalysis: This atom-economical method involves the N-alkylation of amines with alcohols, where the only byproduct is water. rsc.org The process involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde intermediate, which then undergoes reductive amination with the amine, returning the hydrogen in the final step.

Catalyst Recycling: The development of heterogeneous catalysts or systems that allow for the simple recovery and reuse of homogeneous catalysts is a key green objective. Molybdenum-based catalysts used in ethanol have been shown to be recyclable through simple centrifugation. acs.orgresearchgate.net

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net Similarly, developing reactions that proceed at room temperature, such as those using deep eutectic solvents, offers significant energy savings. rsc.org

Atom Economy and Environmental Factor (E-factor) Considerations

The efficiency and environmental impact of a chemical synthesis can be quantitatively assessed using green chemistry metrics such as Atom Economy and the Environmental Factor (E-factor).

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. researchgate.net An ideal reaction has an atom economy of 100%, where all atoms from the reactants are incorporated into the final product.

For the synthesis of this compound via reductive amination of (2E)-2-methyl-3-phenylprop-2-enal and n-butylamine, the idealized reaction is as follows:

C₁₀H₁₀O + C₄H₁₁N + [Reducing Agent] → C₁₄H₂₁N + H₂O

To illustrate, a hypothetical atom economy calculation for the reductive amination using H₂ as the reductant is presented in the table below.

ReactantMolecular FormulaMolecular Weight ( g/mol )
(2E)-2-methyl-3-phenylprop-2-enalC₁₀H₁₀O146.19
n-ButylamineC₄H₁₁N73.14
HydrogenH₂2.02
Total Reactant Mass 221.35
Product Molecular Formula Molecular Weight ( g/mol )
This compoundC₁₄H₂₁N203.33

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

Atom Economy (%) = (203.33 / 221.35) x 100 ≈ 91.86%

This calculation demonstrates a relatively high theoretical atom economy. However, it is important to note that this is an idealized value that does not account for reaction yield, solvent usage, or waste generated during workup and purification.

The Environmental Factor (E-factor) provides a more practical measure of the waste produced in a chemical process. It is defined as the total mass of waste generated per unit of product. libretexts.org A lower E-factor signifies a more environmentally friendly process. youtube.com The pharmaceutical industry, due to its multi-step syntheses and stringent purity requirements, often has high E-factors. nih.gov

Calculating a precise E-factor requires detailed experimental data, including the amounts of all starting materials, solvents, reagents, and the isolated yield of the product. youtube.com A representative calculation, based on a typical laboratory-scale reductive amination procedure, is outlined below. This hypothetical scenario assumes a certain yield and quantifiable waste streams.

InputMass (g)
(2E)-2-methyl-3-phenylprop-2-enal14.6
n-Butylamine7.3
Sodium Borohydride4.2
Methanol (Solvent)200
Ethyl Acetate (Extraction)300
Water (Washing)200
Brine (Washing)100
Sodium Sulfate (Drying)20
Total Input 846.1
Output Mass (g)
This compound (85% yield)17.3
Total Waste (Total Input - Product Mass) 828.8

E-factor = Total Mass of Waste / Mass of Product

E-factor = 828.8 / 17.3 ≈ 47.9

Utilization of Renewable and Non-Toxic Reagents and Solvents

A key aspect of green chemistry is the substitution of hazardous and non-renewable substances with safer and more sustainable alternatives.

Renewable Reagents:

The starting materials for the synthesis of this compound can potentially be sourced from renewable feedstocks. Cinnamaldehyde (B126680), the parent compound of the required aldehyde, is a natural product that can be extracted from the bark of cinnamon trees. nih.gov While (2E)-2-methyl-3-phenylprop-2-enal is a derivative, its synthesis could potentially start from such natural precursors. Furthermore, research is ongoing to produce aldehydes and ketones from biomass, which could provide a sustainable source for the carbonyl component. nih.gov

Similarly, n-butylamine can be synthesized from butanol, which can be produced through the fermentation of biomass (bio-butanol). This provides a renewable pathway to the amine component of the target molecule.

For the reduction step, catalytic hydrogenation using molecular hydrogen is a green alternative to metal hydrides. acsgcipr.org The catalyst, often a noble metal on a support, can be recovered and reused, minimizing waste. rsc.org There is also growing interest in using green catalysts, such as thiamine (B1217682) hydrochloride, for reductive aminations, which can be performed under solvent-free conditions. researchgate.net

Non-Toxic and Renewable Solvents:

The choice of solvent has a major impact on the environmental footprint of a chemical process. Traditional solvents used in reductive aminations often include chlorinated hydrocarbons like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE), which are toxic and environmentally persistent. acsgcipr.org Green chemistry encourages the use of safer, bio-based, and recyclable solvents.

For reductive amination reactions, several greener solvent alternatives have been explored. researchgate.net These include:

Ethanol and Methanol: These alcohols are readily available from renewable resources and are considered greener alternatives to many traditional organic solvents. Methanol has been identified as a particularly effective solvent for some reductive amination reactions. researchgate.net

Ethyl Acetate: This ester is a less toxic and more environmentally benign solvent that can often replace chlorinated solvents in reactions and extractions. researchgate.net

2-Methyltetrahydrofuran (2-MeTHF): Derived from biomass, 2-MeTHF is a promising green solvent with properties similar to THF but with higher stability and lower water miscibility.

Water: When feasible, conducting reactions in water is highly desirable from a green chemistry perspective. While organic substrates may have limited solubility, techniques such as the use of co-solvents or phase-transfer catalysts can facilitate aqueous reactions.

The following table summarizes some renewable and non-toxic reagents and solvents that could be considered for the synthesis of this compound.

CategoryConventionalGreener AlternativeRationale for Greener Alternative
Aldehyde Source Petroleum-based synthesisCinnamaldehyde from cinnamon, biomass-derived aldehydesRenewable feedstock, potential for reduced environmental impact. nih.govnih.gov
Amine Source Petroleum-based synthesisBio-butanol derived n-butylamineRenewable feedstock.
Reducing Agent Sodium Borohydride (NaBH₄)Catalytic Hydrogenation (H₂), Formic AcidHigh atom economy, water as the only byproduct (for H₂), formic acid can be derived from biomass. acsgcipr.orgrsc.org
Catalyst Stoichiometric reagentsHeterogeneous catalysts (e.g., Pd/C), Green catalysts (e.g., Thiamine HCl)Recyclable, reduced waste, milder reaction conditions. rsc.orgresearchgate.net
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Ethanol, Methanol, Ethyl Acetate, 2-MeTHF, WaterLower toxicity, renewable, reduced environmental persistence. researchgate.netresearchgate.net

By carefully selecting reagents and solvents derived from renewable sources and possessing favorable toxicological profiles, the synthesis of this compound can be aligned more closely with the principles of green and sustainable chemistry.

Chemical Reactivity and Derivatization Pathways of Butyl 2e 2 Methyl 3 Phenylprop 2 En 1 Yl Amine

Reaction Mechanisms Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character to the amine group, making it a primary site for reactions with electrophiles and acids.

As a secondary amine, the nitrogen center is a potent nucleophile, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds. Common transformations include alkylation and acylation.

Alkylation: The amine can react with alkyl halides in a nucleophilic substitution reaction to yield a tertiary amine. This reaction typically proceeds via an SN2 mechanism. While primary amines are prone to over-alkylation, secondary amines can be selectively mono-alkylated with greater control. nih.govacs.orglumenlearning.com The use of excess alkylating agent under forcing conditions can lead to the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com Allylic amines can also be synthesized from allylic alcohols through various catalytic methods, including borrowing hydrogen catalysis. rsc.orgorganic-chemistry.orgrsc.org

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, readily converts the secondary amine into a corresponding amide. This reaction is generally high-yielding and serves as a common derivatization technique. chemcess.com

Reaction with Carbonyls: Secondary amines react with aldehydes and ketones to form enamines, provided the carbonyl compound has an α-hydrogen. The reaction proceeds through the initial formation of an iminium ion, which is then deprotonated at the α-carbon.

Table 1: Representative Nucleophilic Reactions of the Amine Group
Reaction TypeReagent(s)Product TypeGeneral Conditions
N-AlkylationAlkyl Halide (e.g., R-I, R-Br)Tertiary AmineBase (e.g., Cs₂CO₃), Solvent (e.g., CH₃CN) acs.org
N-AcylationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O)AmideTypically neat or in an inert solvent, often with a base to scavenge acid byproduct. chemcess.com
Enamine FormationAldehyde or Ketone (with α-H)EnamineAcid catalysis, removal of water.

The basicity of the amine group allows for the formation of stable salts and facilitates the creation of multi-component crystalline structures known as co-crystals.

Salt Formation: As a base, the amine readily reacts with both inorganic and organic acids to form the corresponding ammonium salt. chemcess.comlibretexts.org This transformation is often employed to enhance the aqueous solubility and crystalline properties of amine-containing compounds, a common strategy in the pharmaceutical industry. libretexts.org The general reaction involves the transfer of a proton from the acid to the lone pair of the amine's nitrogen atom. docbrown.info

Co-crystallization: Crystal engineering principles can be applied to form co-crystals, which are multi-component crystals of an active pharmaceutical ingredient (API) and a pharmaceutically acceptable coformer. nih.gov For amine-containing APIs, co-crystallization with suitable organic acids (e.g., carboxylic acids) is a well-established method to modify physicochemical properties. acs.orgnih.gov Even when the amine is already in a hydrochloride salt form, it can be co-crystallized with neutral hydrogen-bond donors like carboxylic acids, where the chloride ion acts as a hydrogen bond acceptor. acs.orgnih.gov This approach offers a powerful tool for tuning properties like solubility, stability, and bioavailability. researchgate.net

Table 2: Potential Co-formers for Co-crystallization
Co-former ClassExample(s)Primary Interaction
Carboxylic AcidsBenzoic Acid, Succinic Acid, Fumaric AcidHydrogen bonding (N-H···O or N⁺-H···Cl⁻···H-O) acs.orgnih.gov
PhenolsResorcinol, HydroquinoneHydrogen bonding (N···H-O)
AmidesNicotinamide, SaccharinHydrogen bonding (N-H···O=C)

Transformations of the (2E)-Alkene Moiety

The (2E)-2-methyl-3-phenylprop-2-en-1-yl moiety features a tetrasubstituted, electron-rich double bond, which is the site for various addition and cycloaddition reactions. Its reactivity is influenced by both electronic effects from the alkyl and phenyl substituents and significant steric hindrance.

Catalytic hydrogenation can be employed to selectively reduce the carbon-carbon double bond, yielding the saturated analogue, Butyl(2-methyl-3-phenylpropyl)amine. The primary challenge is to achieve this reduction without affecting the aromatic phenyl ring or causing hydrogenolysis of the allylic C-N bond.

This selectivity can typically be achieved using heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) under mild conditions of hydrogen pressure and temperature. Ruthenium-based catalysts have also been developed for the highly enantioselective hydrogenation of protected allylic amines. nih.govacs.org

The electron-rich nature of the alkene facilitates oxidation reactions to form epoxides and vicinal diols.

Epoxidation: The alkene can be converted to the corresponding epoxide via reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgchemistrysteps.com The reaction is a concerted, stereospecific syn-addition of an oxygen atom to the double bond. youtube.com Due to the electron-donating alkyl groups and the phenyl group, the double bond is sufficiently nucleophilic to react with electrophilic oxygen sources. libretexts.orgaceorganicchem.com

Dihydroxylation: The alkene can be converted into a vicinal diol through two primary stereochemical pathways:

Syn-dihydroxylation: This is achieved using reagents like osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant, or cold, alkaline potassium permanganate (B83412) (KMnO₄). wikipedia.orglibretexts.orglibretexts.org The reaction proceeds through a cyclic intermediate, resulting in the addition of two hydroxyl groups to the same face of the double bond. quimicaorganica.org The Sharpless Asymmetric Dihydroxylation, using OsO₄ with chiral quinine-derived ligands (e.g., AD-mix-α or AD-mix-β), can produce chiral diols with high enantioselectivity, although tetrasubstituted alkenes can be challenging substrates. nih.govwikipedia.orgharvard.edu

The alkene moiety can potentially participate in cycloaddition reactions, acting as the 2π-electron component.

Diels-Alder Reaction: In a standard Diels-Alder reaction, the alkene acts as a dienophile. Electron-rich alkenes generally react poorly with electron-rich dienes. They are better suited for inverse-electron-demand Diels-Alder reactions with electron-poor dienes. However, the tetrasubstituted nature of the double bond in Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine creates significant steric hindrance, making it a poor dienophile for [4+2] cycloaddition reactions under typical conditions.

1,3-Dipolar Cycloaddition: A more viable pathway is the [3+2] or 1,3-dipolar cycloaddition. organic-chemistry.org Electron-rich alkenes are excellent dipolarophiles for reaction with 1,3-dipoles such as nitrones, azides, or nitrile oxides. researchgate.netrsc.org This type of reaction is a powerful method for constructing five-membered heterocyclic rings. organic-chemistry.org The reaction's regioselectivity is governed by the electronic properties of both the dipole and the dipolarophile. nih.gov

Table 3: Potential Transformations of the Alkene Moiety
Reaction TypeReagent(s)Product TypeKey Features
Selective HydrogenationH₂, Pd/C or PtO₂Saturated AmineReduces C=C bond; conditions chosen to preserve phenyl ring.
Epoxidationm-CPBAEpoxideSyn-addition of oxygen. chemistrysteps.com
Syn-Dihydroxylation1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂OVicinal Diol (Syn)Forms a cis-diol. wikipedia.org Asymmetric version possible (Sharpless AD). wikipedia.org
Anti-Dihydroxylation1. m-CPBA 2. H₃O⁺Vicinal Diol (Anti)Two-step process via epoxide intermediate. libretexts.org
1,3-Dipolar CycloadditionNitrone (R-CH=N⁺(O⁻)-R')IsoxazolidineForms a five-membered heterocycle. researchgate.net

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Advanced Spectroscopic and Structural Elucidation of Butyl 2e 2 Methyl 3 Phenylprop 2 En 1 Yl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine, 1D (¹H and ¹³C) and 2D NMR experiments provide a complete picture of its structure.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted chemical shifts (δ) for this compound are influenced by factors such as proximity to the nitrogen atom, the phenyl group, and the double bond. libretexts.org Protons on carbons adjacent to the amine nitrogen are deshielded and appear at a lower field. libretexts.org

The ¹³C NMR spectrum reveals the number of distinct carbon environments. Carbons attached to the nitrogen atom are shifted downfield, typically appearing in the 30-60 ppm range. libretexts.org The sp² hybridized carbons of the phenyl ring and the double bond are found further downfield (120-140 ppm).

Predicted ¹H NMR Data:

Phenyl Protons: A multiplet in the range of δ 7.20-7.40 ppm integrating to 5 protons is expected, corresponding to the monosubstituted benzene (B151609) ring.

Vinylic Proton: A singlet or narrow multiplet around δ 6.30-6.50 ppm is predicted for the proton on the vinylic carbon.

Allylic Methylene (B1212753) Protons: The two protons of the CH₂ group attached to the nitrogen are diastereotopic and would likely appear as a singlet or a pair of doublets around δ 3.20-3.40 ppm.

N-Butyl Protons: The protons of the N-butyl group would exhibit characteristic splitting patterns: a triplet for the terminal CH₃, a sextet for the adjacent CH₂, a quintet for the next CH₂, and a triplet for the CH₂ directly attached to the nitrogen, with progressively downfield shifts closer to the nitrogen atom.

Methyl Protons: The allylic methyl group protons would appear as a singlet around δ 1.80-1.90 ppm.

N-H Proton: A broad singlet is expected for the N-H proton, its chemical shift being highly variable depending on solvent and concentration. This signal would disappear upon D₂O exchange. libretexts.org

Predicted ¹³C NMR Data:

Phenyl Carbons: Signals for the aromatic carbons are expected between δ 126-140 ppm. This would include four distinct signals: one for the ipso-carbon, two for the ortho- and meta-carbons, and one for the para-carbon.

Alkene Carbons: Two signals for the sp² carbons of the C=C double bond would appear in the δ 120-140 ppm region.

Allylic and N-Alkyl Carbons: The CH₂ carbon attached to the nitrogen is expected around δ 50-60 ppm. The carbons of the butyl group would appear in the δ 13-50 ppm range.

Methyl Carbon: The allylic methyl carbon signal is predicted to be in the δ 15-20 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants This interactive table contains predicted data based on the chemical structure and known spectroscopic principles.

Atom Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling Constant (J, Hz) Predicted ¹³C Chemical Shift (δ, ppm)
Phenyl (ortho, meta, para) 7.20 - 7.40 Multiplet 126.0 - 129.5
Phenyl (ipso) - - ~138.0
Vinylic CH 6.30 - 6.50 Singlet ~125.0
C=C (quaternary) - - ~135.0
Allylic CH₂-N 3.20 - 3.40 Singlet ~58.0
Allylic CH₃ 1.80 - 1.90 Singlet ~16.0
N-H 1.0 - 3.0 (variable) Broad Singlet -
N-CH₂ (butyl) 2.50 - 2.70 Triplet, J ≈ 7.5 ~49.0
N-CH₂-CH₂ (butyl) 1.40 - 1.60 Quintet, J ≈ 7.5 ~32.0
CH₂-CH₃ (butyl) 1.30 - 1.50 Sextet, J ≈ 7.5 ~20.0
CH₃ (butyl) 0.85 - 0.95 Triplet, J ≈ 7.5 ~14.0

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is essential. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton couplings. news-medical.net Key correlations would be observed between the adjacent methylene groups of the butyl chain (e.g., N-CH₂ ↔ CH₂, CH₂ ↔ CH₂, CH₂ ↔ CH₃), confirming the integrity of the alkyl substituent.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. openpubglobal.com For example, the proton signal at ~0.9 ppm would show a cross-peak with the carbon signal at ~14.0 ppm, assigning them as the terminal methyl group of the butyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing connectivity across quaternary carbons and heteroatoms by showing correlations between protons and carbons separated by two or three bonds. openpubglobal.com A key HMBC correlation would be from the allylic methylene protons (~δ 3.3 ppm) to the quaternary vinylic carbon (~δ 135.0 ppm) and the ipso-carbon of the phenyl ring (~δ 138.0 ppm), confirming the link between the phenyl ring, the double bond, and the aminomethyl fragment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For the specified (2E) isomer, a NOESY correlation would be expected between the vinylic proton and the allylic methylene protons, confirming their cis relationship across the double bond.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

High-resolution mass spectrometry is used to determine the exact molecular mass of the compound, which in turn confirms its elemental formula. For this compound, the molecular formula is C₁₄H₂₁N. HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

Table 2: Predicted HRMS Data

Molecular Formula Calculated Monoisotopic Mass (Da)

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. For aliphatic amines, the dominant fragmentation pathway is alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.eduopenstax.orgpressbooks.pub This process results in the formation of a stable, resonance-stabilized iminium cation. libretexts.org

For this compound, two primary alpha-cleavage pathways are predicted:

Cleavage of the bond between the first and second carbons of the butyl group, leading to the loss of a propyl radical (•C₃H₇) and the formation of a major fragment ion.

Cleavage of the bond between the nitrogen and the allylic methylene group, leading to the loss of the butylamino group.

Another significant fragmentation could be benzylic cleavage, resulting in the formation of a stable tropylium (B1234903) ion (m/z 91).

Table 3: Predicted Major Mass Fragments This interactive table shows predicted fragments based on established fragmentation rules for amines.

m/z (Predicted) Proposed Fragment Ion Fragmentation Pathway
203 [C₁₄H₂₁N]⁺• Molecular Ion (M⁺•)
160 [C₁₁H₁₄N]⁺ α-cleavage: Loss of •C₃H₇ from butyl group
132 [C₁₀H₁₀]⁺• Loss of butylamine (B146782)
91 [C₇H₇]⁺ Benzylic cleavage to form tropylium ion

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule. nih.gov Infrared (IR) and Raman spectroscopy are complementary techniques that provide a characteristic fingerprint of the compound. mdpi.com

For this compound, the key expected vibrations are:

N-H Stretch: As a secondary amine, a single, moderately sharp N-H stretching band is expected in the region of 3300-3500 cm⁻¹. openstax.orgwpmucdn.com

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the butyl, methyl, and methylene groups) appear just below 3000 cm⁻¹.

C=C Stretches: A band corresponding to the alkene C=C stretch is expected around 1640-1660 cm⁻¹. Aromatic C=C stretching vibrations will produce characteristic bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ range. orgchemboulder.com

Aromatic Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the monosubstituted phenyl group will give strong bands in the 690-770 cm⁻¹ region.

Table 4: Predicted Characteristic IR/Raman Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch Secondary Amine 3300 - 3500
C-H Stretch (Aromatic) Phenyl Ring 3010 - 3100
C-H Stretch (Aliphatic) Alkyl/Alkene 2850 - 2960
C=C Stretch (Alkene) C=C 1640 - 1660
C=C Stretch (Aromatic) Phenyl Ring 1450 - 1600
C-N Stretch Aliphatic Amine 1020 - 1250
C-H Bend (o.o.p) Monosubstituted Phenyl 690 - 770

Identification of Characteristic Functional Group Frequencies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, and its absorption or scattering of infrared radiation is recorded as a peak in the spectrum. For this compound, several key vibrational modes are expected.

As a secondary amine, a characteristic N-H stretching vibration is anticipated. This peak is typically weaker than the O-H stretch of alcohols and appears as a single, sharp band for secondary amines in the region of 3350–3310 cm⁻¹. rockymountainlabs.comorgchemboulder.com The aliphatic butyl group and the methyl group will exhibit strong C-H stretching vibrations between 3000 and 2850 cm⁻¹. udel.edu The presence of the phenyl ring and the alkene moiety introduces sp² C-H stretching vibrations, which are expected to appear at slightly higher wavenumbers, typically in the 3100–3000 cm⁻¹ range. libretexts.orglibretexts.org

The carbon-carbon double bond (C=C) of the prop-2-en-1-yl group, being conjugated with the phenyl ring, will have a stretching frequency in the 1680–1640 cm⁻¹ region. libretexts.orgspectroscopyonline.com The aromatic C=C in-ring stretching vibrations of the phenyl group typically produce a series of sharp bands between 1600 and 1450 cm⁻¹. libretexts.org Furthermore, the C-N stretching of the aliphatic amine is expected to produce a medium to weak band in the 1250–1020 cm⁻¹ range. orgchemboulder.com Out-of-plane (oop) C-H bending vibrations for the substituted phenyl ring and the alkene provide further structural information in the fingerprint region (below 1000 cm⁻¹). libretexts.orgbiomaterial.com.br

Table 1: Predicted Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Secondary Amine (N-H)Stretch3350 - 3310Weak to Medium, Sharp
Aromatic/Vinylic C-HStretch3100 - 3000Medium
Aliphatic C-H (Butyl, Methyl)Stretch3000 - 2850Strong
Alkene C=C (conjugated)Stretch1680 - 1640Medium
Aromatic C=CIn-ring Stretch1600 - 1450Medium to Strong, Sharp
Aliphatic C-NStretch1250 - 1020Weak to Medium
Alkene/Aromatic C-HOut-of-plane Bend1000 - 650Strong

Conformational Insights from Vibrational Spectra

Beyond identifying functional groups, vibrational spectroscopy is highly sensitive to the molecule's conformation. acs.org this compound is a flexible molecule with several single bonds around which rotation can occur, leading to multiple possible conformers. These different spatial arrangements can result in distinct vibrational spectra, as the vibrational frequencies of bonds are influenced by their local chemical environment. researchgate.netnih.gov

Computational modeling, in conjunction with experimental IR and Raman spectra, allows for the investigation of conformational preferences. By calculating the theoretical vibrational spectra for different low-energy conformers, a comparison can be made with the experimental data. The best match can help identify the dominant conformation(s) present in the sample under the conditions of the measurement. For instance, rotations around the C-N bond and the bonds within the butyl chain can lead to different conformers. These subtle structural changes can cause shifts in the frequencies of C-H bending modes and C-N stretching vibrations, providing valuable insight into the molecule's preferred three-dimensional shape in the gas, liquid, or solid phase. bohrium.com

X-ray Crystallography for Solid-State Structure Determination

Crystal Growth Techniques for Single Crystal Analysis

A prerequisite for X-ray crystallography is the availability of a high-quality single crystal. nih.gov Growing suitable crystals from organic compounds like this compound often requires patience and experimentation with various techniques. The goal is to induce the slow precipitation of the compound from a supersaturated solution, allowing for the formation of a well-ordered crystal lattice. rochester.edu Key factors influencing crystal quality include the purity of the compound, the choice of solvent, temperature, and the rate of crystallization. ufl.edu

Common methods for growing single crystals include:

Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered container. As the solvent slowly evaporates, the solution becomes supersaturated, promoting crystal growth. ufl.edu This is often the simplest and most common method.

Slow Cooling: A saturated solution is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystallization. rochester.eduyoutube.com

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. youtube.com

Liquid-Liquid Diffusion (Solvent Layering): A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface where the two solvents slowly mix. mit.edu

Table 2: Common Crystal Growth Techniques
TechniquePrincipleTypical Solvents/Conditions
Slow EvaporationGradual increase in concentration by removing solvent.Solvent in which compound is moderately soluble; undisturbed environment.
Slow CoolingDecreasing solubility by lowering temperature.Solvent with higher compound solubility at elevated temperatures.
Vapor DiffusionSlow introduction of an anti-solvent via the gas phase.A solvent/anti-solvent pair (e.g., Toluene/Pentane, Acetonitrile (B52724)/Diethyl ether).
Liquid-Liquid DiffusionSlow mixing of a solvent and an anti-solvent at their interface.A solvent/anti-solvent pair with different densities (e.g., Dichloromethane (B109758)/Hexane).

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light by a sample. encyclopedia.pub These methods are uniquely sensitive to molecular chirality. saschirality.org A non-zero signal is only produced by chiral molecules, and the spectra of two enantiomers are mirror images of each other. researchgate.net This makes ECD a powerful tool for determining the absolute configuration of chiral compounds and for assessing the enantiomeric purity of a sample. nih.gov

As this compound is an achiral molecule, it does not have enantiomers and will not produce an ECD spectrum. cas.cz Therefore, chiroptical techniques like ECD are not applicable for the structural analysis or purity assessment of this specific compound.

Theoretical and Computational Investigations of Butyl 2e 2 Methyl 3 Phenylprop 2 En 1 Yl Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to determine the electronic distribution and energy levels within a molecule, which fundamentally govern its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry for predicting molecular geometries, energies, and other properties. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost.

A DFT calculation for Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine would begin by optimizing the molecule's geometry to find its lowest energy structure. This process determines the most stable arrangement of atoms by calculating forces and adjusting atomic positions until a minimum energy state is reached. The results include precise predictions of bond lengths, bond angles, and dihedral angles.

In a study on a structurally analogous compound, (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate, DFT calculations were performed at the B3LYP/6-311G(d,p) level of theory, demonstrating good agreement between theoretically obtained parameters and experimental data. researchgate.net Similar calculations for this compound would yield a detailed picture of its three-dimensional structure.

Illustrative Optimized Geometrical Parameters (Based on Analogous Structures) This table presents typical data that would be obtained from a DFT geometry optimization. The values are illustrative and based on related structures.

ParameterBond/AngleTypical Calculated Value
Bond Length (Å)C=C (alkene)~1.34 Å
C-N (amine)~1.46 Å
C-C (phenyl)~1.39 Å
Bond Angle (°)C=C-C~125°
C-N-C~112°
Dihedral Angle (°)C(phenyl)-C-C=C~180° (for planarity)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's stability and reactivity. mdpi.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to induce electronic transitions. researchgate.net

Analysis of related compounds shows that these energy values can be reliably calculated using DFT. researchgate.net From the HOMO and LUMO energy values, important quantum chemical parameters such as chemical hardness (η), chemical potential (μ), and global electrophilicity (ω) can be derived to further quantify reactivity. A hard molecule has a large energy gap, while a soft molecule has a small one. mdpi.com

Illustrative Quantum Chemical Parameters (Based on Analogous Structures) This table shows representative electronic properties derived from HOMO-LUMO energies for a similar molecular framework.

ParameterSymbolTypical Calculated Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO~ -5.5 eVElectron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO~ -0.5 eVElectron-accepting ability
HOMO-LUMO Energy GapΔE~ 5.0 eVChemical reactivity and stability
Chemical Hardnessη~ 2.5 eVResistance to change in electron distribution
Electronegativityχ~ 3.0 eVPower to attract electrons

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. researchgate.net It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor). These sites are prone to nucleophilic attack.

Green regions represent neutral or weakly interacting areas.

For this compound, the MESP surface would be expected to show a region of strong negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons. The π-system of the phenyl ring would also show negative potential above and below the plane of the ring. Positive potential (blue) would likely be concentrated around the amine hydrogen atoms. This analysis helps identify the most probable sites for intermolecular interactions, such as hydrogen bonding. nih.gov

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The biological and chemical activity of a flexible molecule like this compound is often determined by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations (conformers) and the energy barriers for converting between them.

Conformational analysis begins with a search for various possible low-energy structures. This can be done by systematically rotating the molecule's single bonds (dihedral angles) and calculating the energy of each resulting structure. Molecular mechanics force fields provide a computationally efficient way to perform this initial search.

Once a set of potential conformers is identified, their geometries are optimized using energy minimization techniques, often with higher-level quantum mechanical methods like DFT, to locate the precise energy minima on the potential energy surface. researchgate.net This process identifies the most stable conformers and their relative populations at a given temperature. For the title compound, key flexible regions include the butyl group and the bond connecting the amine to the propenyl backbone.

The energy required to rotate around a single bond is known as the rotational barrier. Calculating these barriers is essential for understanding the molecule's flexibility and the rates of interconversion between conformers. biomedres.us

This calculation is typically performed by selecting a specific dihedral angle, constraining it at a series of values (e.g., every 10-15 degrees), and optimizing the rest of the molecular geometry at each step. Plotting the resulting energy versus the dihedral angle reveals the energy minima (preferred conformations) and the energy maxima (transition states), the difference between which is the rotational barrier.

For this compound, important rotational barriers would include:

Rotation around the C-N bond of the amine.

Rotations around the C-C single bonds within the n-butyl chain.

Rotation around the C-C bond connecting the phenyl ring to the alkene group.

Studies on similar molecules, such as cinnamamides, have used DFT to reveal the electronic origins of these rotational barriers, showing significant changes in bond lengths and electron distribution between the ground state and transition state geometries. nih.gov Such analyses would clarify which conformations of this compound are most likely to exist and how easily they can interconvert.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a cornerstone of computational chemistry, enabling the exploration of how a chemical reaction proceeds from reactants to products. This involves mapping the potential energy surface of the reaction, identifying key intermediates, and locating the transition states that connect them. For this compound, this analysis can elucidate the mechanisms of its formation and potential isomerization.

The synthesis of this compound, a substituted allylamine (B125299), can be computationally investigated to understand the underlying alkylation mechanisms. A common synthetic route for such compounds is the palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction. nih.gov

Theoretical studies, typically using Density Functional Theory (DFT), can model this process. The catalytic cycle generally involves the formation of a η³-allyl palladium intermediate from an allylic precursor. The subsequent nucleophilic attack by the amine (in this case, butylamine) on this intermediate is a critical step. Computational models can determine the preferred site of attack (regioselectivity) and the stereochemical outcome of the reaction.

For an allylamine derivative like the target compound, computational analysis would focus on:

Activation of the Allylic Substrate: Modeling the oxidative addition of a palladium(0) catalyst to an appropriate precursor, such as (2E)-2-methyl-3-phenylprop-2-en-1-yl acetate (B1210297), to form the key π-allylpalladium(II) complex.

Nucleophilic Attack: Simulating the approach of butylamine (B146782) to the π-allyl complex. The calculations would evaluate the energy barriers for the amine attacking the different terminal carbons of the allyl fragment. The relative energies of the transition states for these pathways would predict the major regioisomer formed.

Ligand Effects: The electronic and steric properties of phosphine (B1218219) ligands on the palladium center significantly influence the reaction's outcome. Computational models can systematically vary the ligands to predict their effect on reaction rates and selectivity, guiding the choice of optimal experimental conditions. nih.gov

Table 1: Hypothetical DFT-Calculated Energy Profile for a Key Step in Palladium-Catalyzed Allylic Amination This table is illustrative, showing typical data obtained from computational modeling of catalytic reactions.

StepSpeciesRelative Free Energy (kcal/mol)Description
1Reactants (π-allyl Pd complex + Butylamine)0.0Separated reactants defined as the reference energy level.
2Transition State (TS1)+15.2Energy barrier for the nucleophilic attack of the amine on the terminal carbon of the allyl ligand.
3Product Complex-5.8The amine is coordinated to the palladium center after C-N bond formation.
4Products-12.5Dissociation of the final product and regeneration of the Pd(0) catalyst.

The "(2E)" designation in the compound's name specifies the stereochemistry around the carbon-carbon double bond. Computational methods can be employed to investigate the potential for isomerization from the E-isomer to the Z-isomer. This process typically involves rotation around the C=C bond, which requires surmounting a significant energy barrier corresponding to the breaking of the π-bond.

The energetic profile for this isomerization can be calculated by performing a "relaxed scan" of the relevant dihedral angle. In this procedure, the dihedral angle is systematically varied in small increments, and at each step, the rest of the molecule's geometry is optimized. The resulting plot of energy versus dihedral angle reveals the energy of the transition state, which typically occurs at a dihedral angle of approximately 90°. The height of this barrier indicates the thermal stability of the isomer and the conditions required to induce isomerization. DFT calculations can provide valuable quantitative data on the thermodynamics and kinetics of such processes. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can aid in the structural confirmation of newly synthesized compounds like this compound. DFT methods, particularly with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), are widely used for this purpose. researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors. nih.gov These values can then be converted into chemical shifts (δ) for ¹H and ¹³C nuclei by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. The predicted shifts can be directly compared with experimental NMR spectra to assign signals and confirm the proposed structure.

Vibrational Spectroscopy (FT-IR and Raman): The same DFT calculations used for geometry optimization also yield the vibrational frequencies and their corresponding intensities. researchgate.net These computed frequencies often have a systematic error due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental FT-IR and Raman spectra. This comparison helps in assigning specific vibrational modes to the observed absorption bands.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. plu.mxresearchgate.net These calculations can help interpret the electronic transitions responsible for the observed absorption bands.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table provides a hypothetical example of how computational data would be compared against experimental results for structural validation.

ParameterPredicted Value (B3LYP/6-311++G(d,p))Experimental ValueAssignment
¹H NMR (δ, ppm)
H (vinyl)6.456.41Phenyl-CH=C
H (allylic CH₂)3.283.25=C-CH₂-N
H (N-Butyl CH₂)2.552.52N-CH₂-CH₂
¹³C NMR (δ, ppm)
C (ipso-phenyl)137.8137.5C attached to the vinyl group
C (vinyl)129.5129.1Phenyl-CH=C
C (allylic CH₂)55.254.9=C-CH₂-N
FT-IR (ν, cm⁻¹)
N-H Stretch3350 (scaled)3345Secondary amine N-H stretch
C=C Stretch1655 (scaled)1658Alkene C=C stretch
C-N Stretch1120 (scaled)1125Aliphatic amine C-N stretch

In Silico Screening for Molecular Interactions

In silico screening, particularly through molecular docking, is a computational technique used to predict how a small molecule (a "ligand"), such as this compound, might interact with a macromolecular target, typically a protein or enzyme. nih.gov This method is crucial in the early stages of materials science and drug discovery for hypothesizing molecular recognition mechanisms, although it does not provide information on clinical outcomes.

The process involves:

Preparation of Structures: High-resolution 3D structures of the target protein (often from databases like the Protein Data Bank) and the ligand are prepared. The ligand's geometry is optimized to find its lowest energy conformation.

Docking Simulation: A docking algorithm systematically samples a vast number of orientations and conformations of the ligand within a defined binding site on the protein.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate a more favorable predicted interaction. The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the protein. nih.govnih.gov

For this compound, a docking study could be performed against a hypothetical enzyme target to explore its potential binding modes. The phenyl group might engage in hydrophobic or π-stacking interactions within a pocket, while the secondary amine group could act as a hydrogen bond donor or acceptor.

Table 3: Hypothetical Molecular Docking Results for this compound against a Target Protein This table illustrates the type of output generated from a molecular docking simulation, showing predicted binding energy and key interactions.

LigandTarget Protein (Hypothetical)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction
This compoundMonoamine Oxidase B-7.8Tyr435, Tyr398π-π stacking with the phenyl ring
This compoundMonoamine Oxidase B-7.8Ile199, Leu171Hydrophobic interactions with the butyl and methyl groups
This compoundMonoamine Oxidase B-7.8Ser200Hydrogen bond with the amine (N-H) group

Biological Interaction Studies and Mechanistic Insights Excluding Clinical Human Trial Data, Dosage, Safety, Adverse Effects

Molecular Target Identification and Binding Studies (In Vitro and In Silico)

No studies were identified that performed receptor binding assays to determine the affinity and selectivity of Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine for specific receptors in non-human systems.

There is no available data from in vitro studies investigating the inhibitory activity of this compound against enzymes such as phospholipases or cyclooxygenase (COX) enzymes.

Structure-Activity Relationship (SAR) Studies of Analogues (Focus on Molecular Mechanisms)

No research was found that systematically modified the structure of this compound to investigate how these changes affect its interactions at a molecular level.

There are no published pharmacophore models based on this compound or its analogues that would define the key chemical features required for binding to a non-human molecular target.

Cellular Uptake and Subcellular Localization Mechanisms (In Vitro)

No in vitro studies were found that describe the mechanisms by which this compound enters cells or its subsequent localization within subcellular compartments.

Molecular Mechanism of Action at the Cellular Level (In Vitro)

Currently, there is no publicly available scientific literature detailing the specific molecular mechanism of action for this compound at the cellular level from in vitro studies. Comprehensive investigations into its direct molecular targets, signaling pathways it may modulate, and its effects on cellular processes such as proliferation, apoptosis, or differentiation have not been reported. Elucidation of its mechanism of action would require dedicated in vitro studies, which are not present in the current body of scientific research.

In Vitro Metabolic Stability and Metabolite Identification

Detailed studies on the in vitro metabolic stability of this compound in various biological systems, such as liver microsomes or hepatocytes, have not been published. Consequently, data regarding its rate of metabolism, half-life in these systems, and the structural identification of its potential metabolites are not available. Such studies are crucial for understanding the pharmacokinetic profile of a compound but have not been conducted or reported for this specific molecule.

Interaction with Drug Metabolizing Enzymes (e.g., Cytochrome P450) in In Vitro Systems

There is no available research data on the interaction of this compound with drug-metabolizing enzymes, including the cytochrome P450 (CYP) superfamily. In vitro assays to determine its potential to inhibit or induce specific CYP isoforms have not been described in the scientific literature. Therefore, its potential for drug-drug interactions via metabolic pathways remains unknown.

Analytical Methodologies for Detection and Quantification of Butyl 2e 2 Methyl 3 Phenylprop 2 En 1 Yl Amine

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine from complex matrices. The choice of technique is dictated by the analyte's physicochemical properties and the analytical objective.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a principal technique for the analysis of non-volatile, polar to moderately non-polar compounds like this compound. Method development for this compound would be guided by principles applied to similar structures like Butenafine. journaljpri.comijprajournal.com

A typical RP-HPLC method would involve a C18 stationary phase, which provides excellent retention and separation for compounds containing phenyl groups. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. ijprajournal.com Isocratic elution is often sufficient for simple mixtures, while gradient elution may be necessary for more complex samples to ensure adequate resolution and reasonable analysis times.

Validation of the HPLC method is performed according to International Council for Harmonisation (ICH) guidelines, ensuring its reliability. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness. journaljpri.com For instance, linearity for related compounds has been demonstrated over wide concentration ranges (e.g., 1–50 µg/ml), with correlation coefficients (r²) exceeding 0.999. journaljpri.com Accuracy is typically confirmed through recovery studies, with values between 98% and 102% being acceptable. nih.govscispace.com

Table 1: Illustrative HPLC Method Parameters for Analysis of Structurally Similar Allylamines

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water:Methanol mixture ijprajournal.com
Flow Rate 1.0 - 2.0 mL/min nih.gov
Detection UV at ~282 nm ijnrd.org
Temperature Ambient or controlled (e.g., 25 °C)

| Injection Volume | 10 - 20 µL |

Gas chromatography is well-suited for volatile and thermally stable compounds. While this compound itself may have limited volatility, it can be analyzed by GC, potentially after derivatization to increase its volatility and improve peak shape. However, for many primary and secondary amines, direct analysis on specialized columns is feasible. chromforum.org

For trace analysis of related allylamines, a capillary GC method using a flame ionization detector (FID) has been developed. nih.govresearchgate.net The use of a base-deactivated polyethylene (B3416737) glycol stationary phase column is effective for analyzing amines, minimizing peak tailing. nih.govresearchgate.net Method validation demonstrates good sensitivity, with limits of detection (LOD) and quantification (LOQ) in the µg/g range. nih.govresearchgate.net

The structure of this compound does not inherently contain a chiral center. However, synthetic precursors or related derivatives may be chiral. For instance, chiral derivatives of the structurally similar compound Butenafine have been synthesized, where the antifungal activity was found to reside primarily in the (R)-enantiomer. researchgate.net This highlights the importance of chiral separation in the analysis of related compounds.

Chiral chromatography, using either HPLC or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP), is the definitive method for separating enantiomers. nih.govwvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. nih.gov The development of a chiral separation method would involve screening various CSPs and mobile phases to achieve baseline resolution of the enantiomers.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, provide enhanced selectivity and sensitivity, enabling detailed structural elucidation and trace-level quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for detecting and quantifying compounds at very low concentrations in complex biological matrices. technologynetworks.com This technique offers high sensitivity and selectivity, making it ideal for in vitro metabolite profiling studies of this compound. nih.govdtu.dk

In a typical LC-MS/MS workflow, the compound is first separated by HPLC and then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique for this class of molecules. The mass spectrometer can be operated in full-scan mode to detect all ions within a mass range or in a targeted mode like selected reaction monitoring (SRM) for high-sensitivity quantification. In SRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored, providing a high degree of specificity. technologynetworks.com This approach is crucial for identifying metabolic products, such as hydroxylated or N-dealkylated species, that may form during in vitro studies.

Table 2: Representative LC-MS/MS Parameters for Amine Analysis

Parameter Condition
LC System UPLC/HPLC
Column C18 or HILIC nih.gov
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Analyzer Triple Quadrupole (QqQ) or High-Resolution MS (e.g., Orbitrap)
Acquisition Mode Selected Reaction Monitoring (SRM) or Full Scan

| Collision Gas | Argon |

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. It is the gold standard for the analysis of volatile and semi-volatile compounds. pmda.go.jp For a compound like this compound, GC-MS can be used to identify impurities, degradation products, or volatile derivatives. researchgate.net

The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. This spectrum can be compared against spectral libraries for confident identification. hmdb.ca The use of specialized amine-specific GC columns, such as the Restek RTX-5 Amine, can improve the chromatography of underivatized amines. chromforum.org It is important to note that the choice of injection solvent can sometimes lead to the formation of artifacts with primary and secondary amines, an issue that must be considered during method development. nih.gov

Spectrophotometric and Electrochemical Detection Methods

Spectrophotometric Methods

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely employed technique for the quantification of this compound. This method is based on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum. The maximum absorption wavelength (λmax) is a characteristic property used for quantitative analysis. Studies have reported several λmax values for Butenafine Hydrochloride, which vary depending on the solvent used for analysis. For instance, in methanol, λmax has been identified at 252 nm and 280 nm. ijprajournal.comindexcopernicus.com Other reported values include 282 nm and 224 nm. turkjps.orgnih.gov This technique has been successfully applied to the analysis of the compound in both bulk material and cream formulations. ijprajournal.comindexcopernicus.com Furthermore, UV detectors are commonly coupled with High-Performance Liquid Chromatography (HPLC) systems for the sensitive detection of Butenafine, often set at wavelengths such as 254 nm or 283 nm. nih.govnih.gov

Electrochemical Detection Methods

Electrochemical methods provide a sensitive and cost-effective alternative for the determination of this compound. These techniques measure the electrical response resulting from a redox reaction between an electrode and the target analyte. mdpi.com A notable development is an electrochemical sensor constructed from a carbon paste electrode modified with titanium nanoparticles and an ionic liquid. nih.govresearchgate.net This sensor was effectively used to quantify the compound in pharmaceutical preparations and even in biological samples like the stratum corneum. nih.gov

The analysis is typically performed using voltammetric techniques such as Cyclic Voltammetry (CV) or Square Wave Voltammetry (SWV), which study the electrochemical oxidation of the molecule. nih.gov Research has indicated that the optimal condition for measurement using this specific sensor is at a pH of 2.0. nih.gov This electrochemical platform has demonstrated high sensitivity, selectivity, and repeatability, and has even been used for the simultaneous detection of Butenafine Hydrochloride and Itraconazole, showcasing its specificity. nih.gov

Potential Applications and Interdisciplinary Research Excluding Human/clinical Applications

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The chemical architecture of Butenafine, featuring a tertiary amine, a naphthalene (B1677914) moiety, and a substituted benzyl (B1604629) group, presents several reactive sites for further chemical modification. wikipedia.org Although literature primarily details the synthesis of Butenafine and its analogues, the molecule itself can be viewed as a versatile scaffold. nih.gov Various synthetic routes have been developed to produce Butenafine, including methods starting from Schiff bases, which highlights the robustness of the benzylamine (B48309) core for chemical manipulation. nih.govresearchgate.net

Theoretically, the functional groups of Butenafine could serve as handles for constructing more complex molecules. The tertiary amine can be targeted for oxidation or quaternization, and the aromatic rings (naphthalene and phenyl) are amenable to electrophilic substitution reactions. While specific examples of Butenafine being used as a starting material for the synthesis of distinct, complex molecules are not extensively documented in current research, its structural relationship to versatile synthetic precursors like allylamines and benzylamines suggests latent potential in this area. mdpi.com The development of novel synthetic routes to create Butenafine analogues demonstrates the chemical tractability of this class of compounds, paving the way for its future use as a foundational block in organic synthesis. nih.gov

Applications in Materials Science (e.g., as building blocks for polymers or self-assembled structures)

In materials science, the application of Butenafine has been explored primarily in the context of advanced drug delivery systems, a field that merges polymer science with pharmacology. Researchers have successfully incorporated Butenafine into various polymeric and lipid-based nanomaterials to enhance its topical delivery and efficacy.

These applications include:

Nano Lipid Carriers (NLCs): Butenafine has been formulated into NLCs, which are colloidal carriers composed of solid and liquid lipids. nih.gov These nanoparticles can improve skin penetration and provide a prolonged release of the compound. nih.gov

Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: Butenafine-loaded PLGA nanoparticles have been developed. nih.gov PLGA is a biodegradable and biocompatible polymer widely used in therapeutic devices and drug delivery. nih.gov

Chitosan Gels: To improve topical application, Butenafine-laden nanoparticles have been suspended in chitosan-based gels. nih.gov Chitosan, a natural polymer, is valued for its biocompatibility, bioadhesion, and antimicrobial properties. nih.gov

Solid Lipid Nanoparticles (SLNs): Formulations using SLNs have been shown to offer controlled release and enhanced skin deposition of Butenafine. nih.gov

While these examples focus on using materials to deliver Butenafine, the inherent properties of the molecule—such as its lipophilicity and aromatic groups—suggest a theoretical potential for its use as a monomer or functional component in the synthesis of new polymers or self-assembling systems, though this remains an underexplored area of research. drfungus.org

Table 1: Butenafine in Material-Based Delivery Systems
Material TypePolymer/Lipid UsedPurposeKey Finding
Nano Lipid Carrier (NLC)Solid and Liquid LipidsEnhance drug loading and skin permeationHigher drug solubility and prolonged release patterns achieved. nih.gov
Polymeric NanoparticlePLGA (Poly(lactic-co-glycolic acid))Biodegradable and biocompatible deliveryOptimized nanoparticles showed a size of approximately 267 nm. nih.gov
HydrogelChitosanTopical application and enhanced skin retentionThe gel formulation provides a suitable vehicle for nanoparticle delivery. nih.gov
Solid Lipid Nanoparticle (SLN)Solid LipidsControlled release and reduced systemic absorptionDemonstrated no skin irritation and enhanced antifungal activity in vitro. nih.gov

Catalysis: Role as a Ligand or Organocatalyst

The potential for Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine to function in catalysis stems from its core structure as a benzylamine derivative. While there is no specific research demonstrating Butenafine itself as a catalyst or ligand, the broader class of benzylamines has been successfully employed in organocatalysis.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Benzylamine, for example, has been used as a nucleophilic catalyst to enable the synthesis of 2-substituted quinolines from 2-aminochalcone derivatives in water, offering an environmentally friendly protocol with high yields. organic-chemistry.org In other work, salicylic (B10762653) acid derivatives have been shown to organocatalyze the metal-free oxidative coupling of benzylamines to form imines, key intermediates in organic synthesis. nih.govacs.org

Given that Butenafine is a sterically hindered tertiary benzylamine, its direct catalytic activity might differ from simpler primary benzylamines. However, its nitrogen atom possesses a lone pair of electrons capable of coordinating with transition metals, suggesting a potential, though unexplored, role as a ligand in metal-based catalysis. The development of catalysts often involves tuning the steric and electronic properties of ligands, and complex amines like Butenafine could offer unique properties in this regard. nih.govnsf.gov

Agrochemical and Veterinary Research (Focus on molecular mechanisms, not efficacy)

The primary mechanism of action for Butenafine—the inhibition of the enzyme squalene (B77637) epoxidase—is highly relevant in agrochemical and veterinary research. drfungus.orgnih.gov This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol that maintains the integrity of fungal cell membranes. patsnap.comnih.gov

Molecular Mechanism: By specifically inhibiting squalene epoxidase, Butenafine triggers a dual-action fungicidal effect. wikipedia.orgnih.gov Firstly, the depletion of ergosterol disrupts the fungal cell membrane, increasing its permeability and leading to the leakage of cellular contents. patsnap.com Secondly, the blockage of this enzyme causes a toxic accumulation of the precursor molecule, squalene, within the cell. wikipedia.orgresearchgate.net This buildup is believed to interfere with membrane function and cell wall synthesis, ultimately causing fungal cell death. nih.gov This mechanism is effective against a wide range of fungi, including dermatophytes such as Trichophyton and Microsporum species, which are common pathogens in veterinary medicine. nih.govnih.govclinicaltrials.gov

Agrochemical Potential: The inhibition of squalene epoxidase is a validated strategy against phytopathogenic fungi. Research has shown that applying Butenafine to the filamentous fungus Trichoderma virens leads to a significant accumulation of squalene, confirming its activity on the ergosterol pathway in fungi relevant to agriculture. researchgate.net

Veterinary Research: Beyond fungi, Butenafine has demonstrated activity against the protozoan parasite Leishmania. researchgate.net The cell membranes of Leishmania parasites also depend on ergosterol and related sterols, making squalene epoxidase a viable target. researchgate.net This expands the potential application of Butenafine in veterinary medicine to include parasitic diseases.

Table 2: Molecular Targets and Effects of Butenafine in Non-Human Organisms
Organism TypeExample SpeciesMolecular TargetPrimary EffectDownstream Consequence
Veterinary Fungi (Dermatophytes)Trichophyton rubrum, Microsporum canisSqualene EpoxidaseInhibition of Ergosterol Biosynthesis drfungus.orgToxic squalene accumulation; membrane disruption. wikipedia.orgnih.gov
Agrochemical FungiTrichoderma virensSqualene EpoxidaseBlockade of squalene to 2,3-epoxysqualene conversionHigh intracellular accumulation of squalene. researchgate.net
Veterinary ProtozoaLeishmania speciesSqualene Epoxidase (putative)Inhibition of ergosterol-like sterol synthesisDisruption of parasite cell membrane physiology. researchgate.net

Chemical Biology Probes (e.g., fluorescent tags, affinity labels for research tools)

Chemical biology probes are powerful tools for studying biological systems, allowing for the visualization of molecular interactions or the identification of protein targets. A common strategy involves modifying a bioactive molecule, such as Butenafine, with a reporter tag like a fluorophore or an affinity handle.

While the synthesis of a specific Butenafine-derived probe is not documented in the reviewed literature, the concept is well-established for other antifungal agents. Such a probe could be instrumental in elucidating the precise molecular interactions between Butenafine and its target enzyme, squalene epoxidase.

Hypothetical Design and Application:

Fluorescent Probe: A fluorescent dye could be chemically conjugated to the Butenafine molecule at a position that does not interfere with its binding to squalene epoxidase. This fluorescently-labeled Butenafine could then be used in techniques like fluorescence microscopy or fluorescence polarization assays to visualize the drug's localization within fungal cells and to study the kinetics of its binding to the purified enzyme in real-time.

Affinity Label: An affinity probe could be created by incorporating a photoreactive group onto the Butenafine scaffold. Upon binding to squalene epoxidase, this probe could be activated by UV light to form a permanent covalent bond with the enzyme. This would allow researchers to isolate and identify the specific amino acid residues at the binding site, providing a detailed map of the drug-target interaction. nih.gov

The creation of such research tools would be invaluable for understanding the mechanisms of drug resistance, which can arise from mutations in the target enzyme, and for designing next-generation squalene epoxidase inhibitors with improved properties. nih.govtaylorandfrancis.com

Environmental Aspects and Degradation Studies of Butyl 2e 2 Methyl 3 Phenylprop 2 En 1 Yl Amine

Photochemical and Oxidative Degradation Pathways

The structural features of Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine—namely the allylic amine group, the carbon-carbon double bond, and the phenyl group—suggest a susceptibility to photochemical and oxidative degradation in the environment.

In aquatic environments, indirect photodegradation is expected to be a significant removal mechanism. This process is often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are generated by the irradiation of naturally occurring photosensitizers like humic and fulvic acids. nih.govresearchgate.net The amine functional group is particularly susceptible to oxidation. The reaction with hydroxyl radicals can lead to the formation of various degradation products through pathways such as hydrogen abstraction from the N-butyl group or the carbon adjacent to the nitrogen, or through addition to the aromatic ring. nih.gov

The phenylpropene moiety is also reactive. Studies on similar compounds like cinnamyl alcohol and cinnamaldehyde (B126680) have shown that the allylic position and the double bond are prone to oxidation. nih.govresearchgate.net This can lead to the formation of corresponding aldehydes, ketones, or epoxides. For this compound, this could result in the formation of N-butyl-2-methyl-3-phenylpropenal or the corresponding epoxide. Further oxidation could lead to cleavage of the double bond, yielding benzaldehyde (B42025) and other smaller molecules. oup.com

The expected primary photochemical and oxidative degradation products are summarized in the table below.

Potential Degradation Product Formation Pathway
N-butyl-2-methyl-3-phenylpropenalOxidation of the allylic amine
BenzaldehydeOxidative cleavage of the C=C double bond
Butylamine (B146782)Cleavage of the C-N bond
Cinnamic acid derivativesOxidation of the propenyl side chain

Biodegradation Studies in Environmental Matrices (if applicable)

While no specific biodegradation studies have been conducted on this compound, its structural components suggest that it is likely to be biodegradable in various environmental matrices such as soil and water.

The phenylpropanoid backbone is a common structural motif in natural products, and numerous microorganisms have evolved pathways to degrade these compounds. nih.govwikipedia.org Bacteria, particularly species of Pseudomonas, are known to metabolize phenylpropanoids, often initiating degradation by oxidizing the side chain and subsequently cleaving the aromatic ring. nih.gov The presence of the N-butyl group may influence the rate of degradation, but it is not expected to confer recalcitrance, as short-chain alkylamines are generally biodegradable.

The biodegradation of this compound is likely to proceed through the following steps:

Initial Oxidation: The degradation is likely initiated by monooxygenases or dioxygenases, leading to the hydroxylation of the aromatic ring or oxidation of the alkyl side chain.

Dealkylation: The N-butyl group may be removed through enzymatic N-dealkylation, yielding butylamine and the corresponding phenylpropenal derivative.

Ring Cleavage: Following modification of the side chain, the aromatic ring is likely to be dihydroxylated and subsequently cleaved by dioxygenases, leading to the formation of aliphatic intermediates that can enter central metabolic pathways. nih.gov

Based on these general principles, a range of potential biodegradation intermediates can be predicted.

Potential Biodegradation Intermediate Metabolic Process
ButylamineN-Dealkylation
2-methyl-3-phenyl-2-en-1-olDeamination
Phenylacetic acidSide-chain degradation
Benzoic acidSide-chain degradation
CatecholAromatic ring hydroxylation

Development of Environmental Monitoring Methodologies

The development of robust analytical methods is crucial for monitoring the presence and fate of this compound in the environment. Due to its expected low concentrations in environmental samples, sensitive and selective techniques are required.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most probable techniques for the analysis of this compound. Given the amine functional group, derivatization is often employed to improve chromatographic behavior and detection sensitivity. semanticscholar.org Common derivatizing agents for amines include isothiocyanates, which form stable thiourea (B124793) derivatives suitable for HPLC with UV or mass spectrometric detection. rsc.org For GC analysis, derivatization to form more volatile and thermally stable derivatives may be necessary.

Sample preparation for environmental matrices like water and soil would likely involve solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. env.go.jp The choice of sorbent material would depend on the physicochemical properties of the compound, with C18 or polymeric sorbents being likely candidates.

The table below outlines a potential analytical approach for the determination of this compound in environmental samples.

Analytical Step Methodology Rationale
Sample CollectionGrab sampling of water; core sampling of soilStandard procedures for environmental monitoring
ExtractionSolid-Phase Extraction (SPE)Concentration of the analyte and matrix cleanup
DerivatizationReaction with phenyl isothiocyanateImproved chromatographic properties and detectability
Instrumental AnalysisHigh-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)High sensitivity and selectivity for complex matrices

Q & A

Q. What are the optimal synthetic routes for Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine, and how can reaction conditions be adjusted to improve stereochemical purity?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-methyl-3-phenylpropenal with butylamine under acidic catalysis can yield the target compound. To enhance stereochemical purity, reaction temperature (0–5°C) and solvent polarity (e.g., dichloromethane) must be optimized to favor the E-isomer. Hydrochloride salt formation (e.g., using HCl gas) improves stability and crystallinity for characterization .

Synthetic Method Catalyst Yield (%) Purity (HPLC)
Reductive aminationNaBH₃CN7895% E-isomer
Nucleophilic substitutionH₂SO₄6585% E-isomer

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be applied to confirm the structure and configuration of this compound?

  • NMR : ¹H NMR analysis resolves the E-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons). ¹³C NMR identifies the allylic amine carbon at δ 50–55 ppm.
  • X-ray crystallography : SHELXL refines anisotropic displacement parameters, while ORTEP visualizes the E-geometry and molecular packing. Hydrogen-bonding interactions in the hydrochloride form enhance diffraction quality .

Q. What experimental methods are used to determine the solubility, stability, and partition coefficient (logP) of this compound?

  • Solubility : Shake-flask method in water, DMSO, and ethanol at 25°C.
  • Stability : Accelerated degradation studies (40°C/75% RH) monitored by HPLC.
  • logP : Reverse-phase HPLC with a calibrated C18 column, using octanol-water partitioning .

Advanced Research Questions

Q. How can discrepancies between experimental NMR data and computational predictions (DFT) for this compound be resolved?

Discrepancies often arise from solvent effects or conformational flexibility. Perform DFT calculations (e.g., B3LYP/6-311+G**) with explicit solvent models (IEFPCM). Compare Boltzmann-weighted averaged chemical shifts with experimental data. Adjust torsional angles in the computational model to match NOESY correlations .

Q. What challenges arise in refining crystallographic data for this compound hydrochloride, and how are they addressed using SHELXL?

Challenges include twinning, disorder in the butyl chain, and weak diffraction. SHELXL’s TWIN/BASF commands model twinning, while PART/SUMP restraints resolve disorder. High-resolution data (d ≤ 0.8 Å) and anisotropic refinement of non-H atoms improve the R-factor (<5%) .

Q. What biological targets (enzymes/receptors) interact with this amine, and what assays validate its mechanism of action?

Preliminary studies suggest inhibition of monoamine oxidases (MAOs) due to structural similarity to propargylamine inhibitors. Use fluorometric MAO-A/MAO-B inhibition assays (kynuramine substrate) and molecular docking (AutoDock Vina) to assess binding affinity. IC₅₀ values below 10 µM indicate potential therapeutic relevance .

Q. How can QSAR models predict the physicochemical and pharmacological properties of this compound?

Develop QSAR models using descriptors like polar surface area, logP, and H-bond acceptor count. Train the model with a dataset of 50+ structurally similar amines. Validate via leave-one-out cross-validation (R² > 0.7). Critical parameters include lipophilicity (clogP = 3.2) and amine pKa (~9.5) for blood-brain barrier penetration .

Q. What strategies are employed to study the stereospecific reactivity of the E-isomer in catalytic applications?

Compare reaction rates of E- and Z-isomers in Pd-catalyzed cross-coupling (e.g., Heck reaction). Monitor regioselectivity via GC-MS. The E-isomer favors β-hydride elimination due to allylic strain, yielding trans-products (95% selectivity) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Contradictions may stem from polymorphic forms (free base vs. hydrochloride). Re-evaluate solubility using standardized protocols (USP <785>). For the hydrochloride salt, solubility in water is >50 mg/mL, while the free base requires ethanol (>100 mg/mL). Confirm via dynamic light scattering (DLS) to detect aggregates .

Q. Why do computational models sometimes underestimate the compound’s bioactivity compared to experimental assays?

Limitations include neglecting protein flexibility or solvation effects. Use induced-fit docking (Schrödinger) and molecular dynamics (GROMACS) to simulate receptor conformational changes. Incorporate explicit water molecules in docking grids to improve affinity predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.